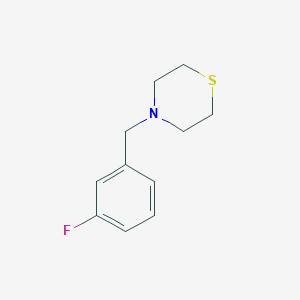

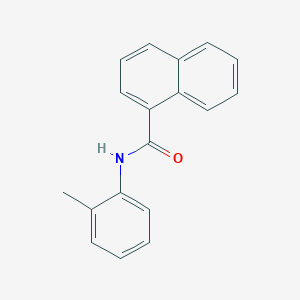

![molecular formula C13H16N2OS B2357957 N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1445221-22-6](/img/structure/B2357957.png)

N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a compound that has been studied for its biological activity . It is a type of N-substituted amide of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .

Synthesis Analysis

The compound is prepared by the condensation reaction of endo-S-methyl-N1-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl)isothiosemicarbazide with primary amines . The synthesized compounds were screened for their microbiological and pharmacological activities .Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectroscopic methods, including 1D/2D NMR, IR spectroscopy, and mass spectrometry, and an X-ray crystallography . The 2,3-disubstitution of norbornene (endo-bicyclo[2.2.1]hept-5-ene) unit stabilizes overall cisoid orientation of substituents .Chemical Reactions Analysis

The compound is a result of a condensation reaction involving endo-S-methyl-N1-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl)isothiosemicarbazide and primary amines .Mecanismo De Acción

The specific orientation of the 3-(methylthio)-1H-1,2,4-triazole unit, the second substituent to the norbornene skeleton, is correlated with the chemical character of N-amide substituents . Phenyl derivatives stabilize transoid orientation of the N–H triazole and C=O amide bonds, whereas the alkyl (methylene or methine) spacer promotes cisoid orientation of these bonds and provides the possibility for an intramolecular hydrogen bonding .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c14-7-13(3-4-17-8-13)15-12(16)11-6-9-1-2-10(11)5-9/h1-2,9-11H,3-6,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYIJGSVHNTXBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C2CC3CC2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

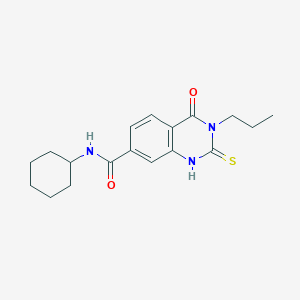

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

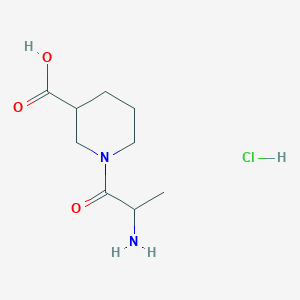

![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)

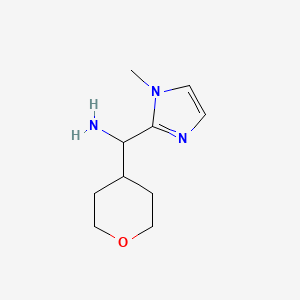

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)

![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)